Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate
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Overview
Description
Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features. The spirocyclic framework provides a rigid and three-dimensional structure, which can be advantageous in drug design for improving binding affinity and selectivity towards biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-azaspiro[3.4]octane-7-carboxylate typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the cyclization of a suitable precursor under basic conditions. For example, the reaction of a tert-butyl ester with an amine in the presence of a base can lead to the formation of the spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of spirocyclic compounds .
Scientific Research Applications
Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its rigid structure.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 6-azaspiro[3.4]octane-7-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for precise binding to enzymes or receptors, potentially inhibiting their activity. The compound may also modulate signaling pathways by interacting with key proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Another spirocyclic compound with a similar framework but different ring size.
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate: Contains additional functional groups that provide different chemical properties.
Uniqueness
Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate is unique due to its specific ring size and the presence of the tert-butyl ester group.
Properties
IUPAC Name |
tert-butyl 6-azaspiro[3.4]octane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)9-7-12(8-13-9)5-4-6-12/h9,13H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCXOFHPYBJYOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2(CCC2)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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